1-Hexanesulfonic acid
Description
Historical Perspectives on Alkyl Sulfonic Acid Derivatives in Scientific Inquiry
Alkyl sulfonic acids, a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH where R is an alkyl group, have been subjects of scientific interest for well over a century. wikipedia.org Their preparation and properties were explored in the early days of organic chemistry. The development of synthetic methods, such as the sulfoxidation of alkanes where alkanes react with sulfur dioxide and oxygen, has been crucial for their industrial production. wikipedia.org Another established method involves the addition of sodium bisulfite to terminal alkenes to produce the corresponding sodium alkanesulfonates. wikipedia.org
Historically, the study of sulfonic acids was often in comparison to the more common carboxylic acids. It was noted that sulfonic acids are significantly stronger acids than their carboxylic acid counterparts. scirp.org For instance, methanesulfonic acid is about a million times more acidic than acetic acid. scirp.org This high acidity, along with their general stability and polarity, made them attractive as catalysts in organic reactions. wikipedia.org The amides of aromatic sulfonic acids, known as sulfonamides, became particularly famous with the discovery of sulfa drugs, which spurred immense interest in sulfonic acid derivatives. scirp.org While much of the early focus was on aromatic derivatives, the fundamental chemistry of alkyl sulfonic acids was also established, paving the way for their diverse applications. scirp.orgacs.org
Contemporary Significance of Hexanesulfonic Acid in Specialized Chemical Disciplines
In modern chemical research, hexanesulfonic acid (C₆H₁₄O₃S) and its salts have carved out a significant niche, primarily due to their properties as surfactants and ion-pairing reagents. ontosight.aicymitquimica.com The molecule possesses a dual nature: a hydrophobic six-carbon (hexyl) chain and a strongly hydrophilic sulfonate headgroup. cymitquimica.com This amphiphilic character allows it to modify interfaces and interact with both polar and non-polar species.
Its most prominent application is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). forecastchemicals.comlookchem.com As an ion-pairing agent, it is added to the mobile phase in reversed-phase chromatography to enable or improve the separation of ionic and highly polar analytes, such as peptides, proteins, and various pharmaceuticals. nih.govitwreagents.comspectrumchemical.com The hexanesulfonate ion forms a neutral ion pair with a positively charged analyte, increasing its retention on the non-polar stationary phase and allowing for effective separation. itwreagents.comspectrumchemical.com The minimal UV absorption of alkanesulfonates makes them ideal for HPLC analyses that use UV detectors for sensitive detection. itwreagents.com Beyond analytics, hexanesulfonic acid and its salts are utilized as catalysts and reagents in organic synthesis. forecastchemicals.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
sodium;hexane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZRRAAFHGKCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062657 | |
| Record name | 1-Hexanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White chunks or powder; [Alfa Aesar MSDS] | |
| Record name | 1-Hexanesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2832-45-3 | |
| Record name | 1-Hexanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexane-1-sulphonate, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Hexanesulfonic Acid
Oxidation Pathways for Alkyl Sulfonic Acid Generation
The formation of the sulfonic acid group (-SO₃H) from less oxidized sulfur-containing functional groups or alkanes is a cornerstone of hexanesulfonic acid synthesis. These oxidative methods vary in their reagents, conditions, and underlying mechanisms.
The oxidation of alkyl mercaptans (thiols) and dialkyl disulfides serves as a direct route to alkyl sulfonic acids. Hydrogen peroxide (H₂O₂) is a common oxidant for this transformation due to its effectiveness and relatively clean reaction byproducts (water).
The oxidation of a thiol to a sulfonic acid is a stepwise process. researchgate.net The thiol (RSH) is successively oxidized to sulfenic acid (RSOH), sulfinic acid (RSO₂H), and finally sulfonic acid (RSO₃H). researchgate.net Similarly, disulfides (RSSR) can be oxidized, first undergoing cleavage of the sulfur-sulfur bond. nih.gov The oxidation of disulfides can proceed through intermediates like thiosulfinates (RS(O)SR) and thiosulfonates (RSO₂SR) before yielding the final sulfonic acid product. nih.govcmu.edu
A specific process for producing alkylsulfonic acids involves the oxidation of alkyl mercaptans or dialkyl disulfides with hydrogen peroxide in a medium free of percarboxylic acids. google.com One documented synthesis of hexanesulfonic acid involves adding a 32% aqueous solution of hydrogen peroxide to a mixture of hexyl mercaptan and hexanesulfonic acid in water. google.com The reaction proceeds with an increase in temperature, followed by a heating period to ensure completion, yielding hexanesulfonic acid. google.com The use of a small amount of the final alkylsulfonic acid product can help facilitate the reaction. google.com Catalytic amounts of nitric acid or nitrogen oxides, along with bromine or hydrogen bromide as a co-catalyst, can also be employed in the oxidation of alkanethiols or dialkyl disulfides with an oxygen-containing gas. google.com
Table 1: Example of Hexyl Mercaptan Oxidation
| Reactants | Oxidant | Conditions | Product Yield | Reference |
|---|
Direct sulfonation of alkanes like hexane (B92381) can be achieved under specific conditions, proceeding through a free-radical mechanism. quora.comaskiitians.com This method involves the replacement of a hydrogen atom on the alkane chain with a sulfonic acid group (–SO₃H). askiitians.com The reaction is typically carried out by heating the alkane with oleum (B3057394) (concentrated sulfuric acid enriched with sulfur trioxide) at high temperatures, around 400°C. quora.comaskiitians.com
The mechanism is initiated by the formation of radicals from the sulfonating agent. quora.com These radicals then abstract a hydrogen atom from the alkane chain, generating an alkyl radical. quora.comresearchgate.net This alkyl radical subsequently reacts to form the sulfonic acid. The reactivity order for hydrogen abstraction is tertiary > secondary > primary, meaning that in linear alkanes like hexane, substitution is more likely to occur at a secondary carbon atom. quora.comaskiitians.com For this reason, lower alkanes that lack more stable secondary or tertiary hydrogens are less readily sulfonated under these conditions. askiitians.com
The key steps in the free-radical sulfonation mechanism are:
Initiation: Formation of radicals from the sulfonating agent at high temperatures.
Propagation:
A radical abstracts a hydrogen atom from the hexane chain: C₆H₁₄ + ·X → C₆H₁₃· + HX
The hexyl radical reacts with the sulfonating species to form the product and a new radical.
Termination: Combination of two radical species.
Sulfoxidation is an industrially significant process for producing alkyl sulfonic acids, which are often used as surfactants. wikipedia.orgwikipedia.orgatamanchemicals.com This method involves reacting an alkane, such as hexane, with a mixture of sulfur dioxide (SO₂) and oxygen (O₂) under ultraviolet (UV) irradiation. researchgate.netwikipedia.org
The reaction proceeds via a free-radical chain mechanism. wikipedia.org The UV light initiates the reaction, exciting SO₂ which then abstracts a hydrogen atom from the alkane to form an alkyl radical (R·). researchgate.net This radical reacts with SO₂ to form an alkylsulfonyl radical (RSO₂·), which then reacts with oxygen to give an alkylpersulfonyl radical (RSO₂OO·). researchgate.net This persulfonyl radical can then abstract another hydrogen from the alkane, propagating the chain and forming a persulfonic acid (RSO₂OOH), which ultimately converts to the desired alkanesulfonic acid (RSO₃H). researchgate.net The process typically yields a mixture of isomers, with the sulfonate group attached at various secondary positions along the alkane chain. wikipedia.org
Table 2: General Sulfoxidation Reaction
| Reactants | Conditions | Product | Mechanism | Reference |
|---|
More recent developments have explored semiconductor-photocatalyzed sulfoxidation, using materials like titanium dioxide with visible light, as an alternative to UV irradiation. researchgate.net
Alkyl sulfonic acids can be prepared by the addition of bisulfite (HSO₃⁻) to terminal alkenes, such as 1-hexene. wikipedia.org This reaction, often referred to as sulfonation, can be initiated by free radicals. google.com The free-radical initiator promotes the addition of the bisulfite across the carbon-carbon double bond of the alkene.
In this process, a water-soluble bisulfite salt (e.g., sodium bisulfite, NaHSO₃) is reacted with the terminal alkene in an aqueous medium. google.comwikipedia.org The presence of a free-radical initiator, such as oxygen or a peroxide, is necessary to start the reaction. google.com The reaction results in the formation of the corresponding sodium alkanesulfonate. The use of activated charcoal has been shown to improve conversions and yields in these reactions. google.com
Recent research has also focused on developing enantioselective organocatalytic methods for the addition of sodium bisulfite to certain types of electron-poor alkenes, highlighting ongoing advancements in controlling the stereochemistry of such additions. researchgate.net
Derivatization Strategies for Hexanesulfonic Acid-Based Compounds
Hexanesulfonic acid and its salts, particularly sodium hexanesulfonate, are utilized in various chemical applications, often as reagents or building blocks for more complex molecules rather than as end products themselves.
One of the most common applications is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC). nih.govforecastchemicals.com In this technique, hexanesulfonic acid is added to the mobile phase to form neutral ion pairs with positively charged analytes. nih.gov This allows for the separation and analysis of ionic compounds, such as choline (B1196258) or serotonin, on a non-polar stationary phase. nih.govcapes.gov.br
Hexanesulfonic acid and its salts also function as catalysts in organic synthesis. For instance, sodium 1-hexanesulfonate has been used as an efficient, inexpensive, and recyclable catalyst for the solvent-free synthesis of α-aminophosphonates and amidoalkyl naphthols, often under microwave or ultrasound irradiation. nih.govresearchgate.net
Furthermore, hexanesulfonic acid derivatives can serve as precursors in multi-step syntheses . An example includes the synthesis of 6-mercapto-1-hexanesulfonic acid sodium salt, which starts from 1-bromo-6-chlorohexane. researchgate.net The process involves substitution with sulfite, followed by substitution of the chloride with a thioacetate (B1230152) group, and subsequent hydrolysis and oxidation to create a bifunctional molecule used as an accelerator in copper electroplating. researchgate.net The halogenated derivatives of sulfonic acids, such as sulfonyl chlorides (RSO₂Cl), can be prepared by treating the sulfonic acid with reagents like thionyl chloride, providing a gateway to other functional groups like sulfonamides and sulfonate esters. wikipedia.org
Table 3: Applications in Derivatization and Analysis
| Application Area | Role of Hexanesulfonic Acid/Salt | Example | Reference |
|---|---|---|---|
| HPLC Analysis | Ion-Pairing Reagent | Determination of choline in pharmaceutical formulations. | nih.gov |
| HPLC Analysis | Ion-Pairing Reagent | Fluorimetric determination of aliphatic thiols after derivatization. | nih.gov |
| Organic Synthesis | Catalyst | Synthesis of α-aminophosphonates under ultrasound. | nih.gov |
| Organic Synthesis | Catalyst | Synthesis of amidoalkyl naphthols under microwave irradiation. | researchgate.net |
Advanced Analytical Methodologies Employing Hexanesulfonic Acid
Role as an Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC)
In the realm of High-Performance Liquid Chromatography (HPLC), hexanesulfonic acid serves as a specialized mobile phase additive known as an ion-pair reagent. ebrary.netinter-chem.pl It is particularly effective in reversed-phase HPLC for improving the retention and resolution of cationic (positively charged) analytes. tcichemicals.comfarmaciajournal.com The addition of an ion-pairing reagent like hexanesulfonic acid to the mobile phase modifies the chromatographic system to enable the separation of ionic compounds on a non-polar stationary phase, a task for which reversed-phase chromatography is not inherently suited. technologynetworks.comitwreagents.com
Ion-Pair Chromatography (IPC) is a technique used to separate charged analytes by adding a counter-ion to the mobile phase. farmaciajournal.comfujifilm.com For the analysis of basic compounds, which are positively charged at low pH, an alkyl sulfonate such as hexanesulfonic acid is used. farmaciajournal.comtechnologynetworks.com The fundamental mechanism of retention in IPC, while complex, is generally explained by two predominant models: the partition model and the adsorption model. ymc.eudiva-portal.orgpharmaxchange.info
Partition Model: This model, also called the ion-pairing model, posits that the ion-pair reagent (hexanesulfonate anion) first forms a neutral, hydrophobic complex with the cationic analyte in the mobile phase. technologynetworks.comitwreagents.com This newly formed neutral ion-pair is then partitioned onto the non-polar stationary phase (like C8 or C18) and retained. ymc.euuv.es
Adsorption Model: Also known as the dynamic ion-exchange model, this theory suggests that the hydrophobic alkyl chain of the hexanesulfonic acid reagent first adsorbs onto the surface of the reversed-phase column packing. farmaciajournal.comthermofisher.com This creates a dynamic, in-situ ion-exchange surface where the charged sulfonate groups are oriented towards the mobile phase. ebrary.netymc.eu Positively charged analyte molecules are then retained on this surface via electrostatic attraction. farmaciajournal.comthermofisher.com
For alkyl sulfonates like hexanesulfonic acid, the adsorption or dynamic ion-exchange model is widely considered the primary mechanism of action. shimadzu.comshimadzu.ch The length of the alkyl chain on the sulfonate reagent is a critical factor; longer chains result in stronger adsorption to the stationary phase and, consequently, greater retention of the analyte. tcichemicals.comshimadzu.com
The successful separation of compounds using IPC with hexanesulfonic acid relies on the careful optimization of several chromatographic parameters. These variables control the interactions between the analyte, the ion-pair reagent, the stationary phase, and the mobile phase. lib4ri.ch
The composition of the mobile phase is the most critical factor in controlling retention and selectivity in IPC.
pH: The pH of the mobile phase must be controlled to ensure that the analyte of interest is in its ionized state. For basic analytes, such as catecholamines or benzodiazepines, a low pH mobile phase (e.g., pH 2.5-4.5) is used to maintain the compounds in their cationic form, enabling them to pair with the hexanesulfonate anion. farmaciajournal.comasianpubs.orgnih.govchemijournal.com
Buffer Systems: Buffers are essential for maintaining a stable pH. Phosphate (B84403) buffer systems are commonly employed in methods using hexanesulfonic acid. nih.govjournalagent.com Other systems, such as those using acetic acid or phosphoric acid for pH adjustment, are also utilized. chemijournal.comresearchgate.net
Ion-Pair Reagent Concentration: The concentration of hexanesulfonic acid directly impacts analyte retention. Generally, increasing the concentration of the ion-pair reagent leads to increased retention. journalagent.com However, this effect occurs up to a saturation limit or "fold over point," after which micelles may form in the mobile phase, causing a decrease in retention. shimadzu.ch Typical concentrations range from 5 mM to 20 mM. asianpubs.orgresearchgate.net
The interplay of these factors is demonstrated in the following table, which summarizes conditions from various research findings.
Table 1: Examples of Mobile Phase Compositions in HPLC Methods Using Hexanesulfonic Acid.
In reversed-phase IPC, the stationary phase is typically a non-polar bonded phase, most commonly C18 or C8 alkyl chains bonded to silica (B1680970) particles. ebrary.net The primary interaction is between the hydrophobic hexyl chain of the hexanesulfonic acid and these non-polar stationary phase chains. ebrary.netfarmaciajournal.com This adsorption process effectively modifies the stationary phase surface, creating a negatively charged layer. farmaciajournal.comymc.eu
The retention of a positively charged analyte is then governed by a dual mechanism:
Electrostatic Attraction: The cationic analyte is attracted to the immobilized anionic sulfonate head groups on the stationary phase surface. uv.es
Hydrophobic Interactions: The analyte itself may have hydrophobic regions that can interact directly with the underlying C18/C8 stationary phase that is not covered by the ion-pair reagent. uv.es
The strength of retention is therefore a function of both the analyte's charge and its hydrophobicity. The dynamic nature of this equilibrium means that retention can be finely tuned by altering the mobile phase composition, which in turn affects the surface coverage of the hexanesulfonic acid on the stationary phase. thermofisher.com
While IPC is a powerful technique, methods using ion-pair reagents like hexanesulfonic acid can present challenges in terms of robustness and reproducibility. phenomenex.blog
Equilibration Time: The column requires a significant amount of time to equilibrate with the mobile phase containing the ion-pair reagent to ensure stable surface coverage. technologynetworks.com Insufficient equilibration can lead to drifting retention times.
Concentration Sensitivity: Analyte retention times can be highly sensitive to small variations in the concentration of hexanesulfonic acid in the mobile phase. phenomenex.blog
Column Memory/Buildup: Ion-pair reagents can accumulate on the stationary phase and within the HPLC system. phenomenex.blog This "column memory" can make it difficult to switch back to other methods and can cause gradual shifts in retention over the lifetime of the column. phenomenex.blog Thorough washing procedures are necessary to remove the reagent. fujifilm.com
Despite these challenges, when parameters are carefully controlled and columns are properly dedicated and maintained, IPC methods can be validated to be robust and reproducible for routine analysis. researchgate.netnih.gov
The choice of detector in an HPLC system is dependent on the properties of the analyte and the components of the mobile phase.
UV-Visible (UV-Vis) Detection: This is the most common detection method used with hexanesulfonic acid. Alkyl sulfonates exhibit minimal UV absorbance, especially at wavelengths above 210 nm, which prevents them from interfering with the detection of many analytes. tcichemicals.comitwreagents.com Numerous validated methods for pharmaceuticals and other compounds use UV detection. nih.govchemijournal.com
Electrochemical Detection (ED): For electroactive compounds like catecholamines, HPLC coupled with electrochemical detection (HPLC-ED) provides high sensitivity and selectivity. Hexanesulfonic acid has been successfully used as an ion-pair reagent in such applications. journalagent.com
Mass Spectrometry (MS): The use of hexanesulfonic acid, a non-volatile salt, is generally considered incompatible with mass spectrometry because the salt can contaminate the ion source and cause significant ion suppression. tcichemicals.comphenomenex.blog However, for MS compatibility, strategies exist such as replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium (B1175870) formate). sielc.com Additionally, specialized online systems have been developed to remove the non-volatile ion-pairing agent from the eluent before it enters the mass spectrometer. researchgate.net
Evaporative Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) can be used with mobile phases containing hexanesulfonic acid. These detectors evaporate the mobile phase before detection, making them suitable for non-volatile analytes, but the non-volatile nature of the reagent itself can be a source of background noise if not carefully managed. sielc.com
Table 2: List of Chemical Compounds Mentioned.
Detection Techniques in HPLC with Hexanesulfonic Acid as an Ion-Pairing Agent
Ultraviolet (UV) Detection, including Low UV Applications
The use of hexanesulfonic acid as an ion-pairing agent is well-established in HPLC methods coupled with Ultraviolet (UV) detection. This pairing allows for the analysis of compounds that may otherwise have poor retention on typical C18 columns. The technique is versatile, with applications across a range of UV wavelengths.
For many standard analyses, detection can be performed at higher wavelengths, such as the 280 nm used for the quantification of ascorbic acid or 254 nm for various B vitamins. bioline.org.brajol.infointernationalscholarsjournals.com However, a significant advantage of using specialized grades of hexanesulfonic acid is the ability to perform detection at low UV wavelengths (below 220 nm). fujifilm.com Formulations of hexanesulfonic acid sodium salt are available as "Low UV" types, specifically manufactured to have minimal UV absorption in the short wavelength range. fujifilm.comfujifilm.com This is crucial for methods that rely on detection at these low wavelengths, which is common for many pharmaceutical compounds. fujifilm.com
One powerful technique is indirect UV detection, which enables the analysis of analytes that lack a UV chromophore. europeanpharmaceuticalreview.com In this approach, a UV-absorbing counterion is added to the mobile phase, creating a high-background UV absorbance. When the non-UV-absorbing analyte elutes, it displaces the counterion, causing a decrease in absorbance that is detected as a negative peak. europeanpharmaceuticalreview.com A validated RP-HPLC method for determining sodium ibandronate, a compound without a strong chromophore, utilizes a mobile phase containing 1-hexanesulfonic acid sodium salt and measures the UV absorbance at a low wavelength of 198 nm in inverse mode. mfd.org.mkugd.edu.mk This method proved effective for quantifying the drug in commercial tablets without interference from excipients. mfd.org.mk Other applications include the analysis of L-arginine at 210 nm and melamine (B1676169) at 215 nm, demonstrating the utility of hexanesulfonic acid in low-UV applications. researchgate.netoup.com
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD)
For analytes that lack a UV chromophore and are not suitable for indirect detection, universal detectors like the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) offer a powerful alternative. europeanpharmaceuticalreview.com These aerosol-based detectors are compatible with analytical methods that use hexanesulfonic acid, provided the mobile phase components are volatile. europeanpharmaceuticalreview.comsielc.com
The principle of these detectors involves three steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase droplets, and detection of the remaining non-volatile analyte particles via light scattering (ELSD) or by measuring the charge imparted to the particles (CAD). europeanpharmaceuticalreview.com Because the detector's response is dependent on the analyte being non-volatile while the mobile phase is volatile, methods must be designed carefully. europeanpharmaceuticalreview.com Analytical methods pairing hexanesulfonic acid with buffers like ammonium formate, which are volatile, can be successfully coupled with ELSD, CAD, or mass spectrometry. sielc.com This approach expands the utility of hexanesulfonic acid-based chromatography to a wider range of compounds not amenable to UV detection.
Applications in Pharmaceutical Analysis
Hexanesulfonic acid is widely utilized in pharmaceutical analysis due to its effectiveness as an ion-pairing agent in HPLC. mpbio.comchemimpex.com It enhances the separation and resolution of ionic and polar compounds, which are common among active pharmaceutical ingredients (APIs) and their metabolites. chemimpex.com Its use aids in the quantification of APIs, the analysis of drug metabolites, and the development of stable drug formulations. mpbio.comchemimpex.combiosynth.com By forming stable complexes, it can improve the accuracy, sensitivity, and efficiency of analytical methods crucial for research and development. chemimpex.combiosynth.com
Quantification of Active Pharmaceutical Ingredients (e.g., Riboflavin (B1680620), Thiamine (B1217682), Ibandronate, Ascorbic Acid, Melamine)
A primary application of hexanesulfonic acid in pharmaceutical and food analysis is the accurate quantification of various APIs and other target compounds. It is a key mobile phase component in numerous validated HPLC methods.
Riboflavin (Vitamin B2) and Thiamine (Vitamin B1) : Hexanesulfonic acid is frequently used in the simultaneous or separate analysis of these water-soluble vitamins. An HPLC method using a mobile phase containing 5.0 mM hexanesulfonic acid sodium salt was developed to quantify thiamine and riboflavin in yogurt, demonstrating good linearity and recovery rates of 97.70% for thiamine and 105.40% for riboflavin. banglajol.info Similar methods have been applied to determine these vitamins in fortified rice, syrup products, and other food matrices. internationalscholarsjournals.comakjournals.comnih.gov
Ibandronate : As a bisphosphonate drug with poor UV absorbance, ibandronate analysis benefits from ion-pairing chromatography. A sensitive RP-HPLC method with indirect UV detection at 198 nm uses a mobile phase containing this compound sodium salt, phosphoric acid, and EDTA to quantify sodium ibandronate in tablets. mfd.org.mkugd.edu.mk The method was validated according to ICH guidelines, with a limit of detection (LOD) of 0.0163 µg/mL and a limit of quantification (LOQ) of 0.0495 µg/mL. mfd.org.mk
Ascorbic Acid (Vitamin C) : A rapid and reliable HPLC method for determining ascorbic acid in pharmaceutical preparations uses a mobile phase of acetic acid and this compound sodium salt. bioline.org.brscholaris.ca The method is fast, with an analysis time of under 4 minutes, and shows excellent recovery (99.58% to 101.93%). bioline.org.brscholaris.ca It is specific for ascorbic acid even in the presence of various excipients. bioline.org.br
Melamine : Concerns over melamine adulteration in food products led to the development of specific analytical methods. An ion-pair RP-HPLC method uses a mobile phase of 0.01 M this compound sodium in a phosphate buffer to determine melamine in milk-based products and other foods. researchgate.net The method provides good retention and peak shape, with a reported LOQ of 0.53 µg/mL and recoveries between 97.8% and 100.7%. researchgate.net
The table below summarizes the conditions for these representative applications.
| Analyte | Sample Matrix | Mobile Phase Component | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Thiamine & Riboflavin | Yogurt | 5.0 mM this compound sodium salt | Fluorescence | Good linearity (R² > 0.997); Recoveries: 97.7% (Thiamine), 105.4% (Riboflavin). | banglajol.info |
| Ibandronate | Pharmaceutical Tablets | This compound sodium salt (990 mg/L) | Indirect UV (198 nm) | LOD: 0.0163 µg/mL; LOQ: 0.0495 µg/mL. | mfd.org.mk |
| Ascorbic Acid | Pharmaceuticals | 1.5g/500mL this compound sodium salt in acetic acid | UV (280 nm) | Analysis time < 4 min; LOQ: 1.95 µg/mL; Recovery: 99.58-101.93%. | bioline.org.brscholaris.ca |
| Melamine | Food Products | 0.01 M this compound sodium | UV (215 nm) | LOD: 0.16 µg/mL; LOQ: 0.53 µg/mL; Recovery: 97.8-100.7%. | researchgate.net |
Impurity Profiling and Preparative Separations in Drug Development
During drug development, identifying, quantifying, and isolating impurities is a critical regulatory requirement. Hexanesulfonic acid plays a role in the analytical methods used for impurity profiling. Furthermore, HPLC methods developed using hexanesulfonic acid for analytical purposes are often scalable. sielc.comsielc.com This scalability allows the same separation principles to be applied to preparative chromatography, where the goal is to isolate larger quantities of impurities for structural elucidation and further study. sielc.comsielc.com This is essential for understanding the degradation pathways of a drug and for developing stable pharmaceutical formulations.
Pharmacokinetic Study Methodologies
Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, require robust analytical methods to measure drug and metabolite concentrations in biological fluids like plasma and urine. Several HPLC methods incorporating hexanesulfonic acid have been developed and validated for this purpose. sielc.comsielc.com
Tolperisone (B1682978) : A simple HPLC method was developed to determine the concentration of the muscle relaxant tolperisone in human plasma. nih.gov The method, which used a mobile phase containing 0.05% this compound, was successfully applied to a pharmacokinetic study comparing the drug's profile in different populations. nih.gov
Ebrotidine (B1671039) : To support a clinical PK study, an ion-pair RP-HPLC method was developed for the simultaneous determination of the H2-receptor antagonist ebrotidine and its metabolites in human urine. nih.gov The method utilized this compound in the mobile phase with a gradient elution, demonstrating high reproducibility for analyzing samples from volunteers. nih.gov
Selexipag : A bioanalytical LC-MS/MS method for the determination of Selexipag in various biological materials, including rat plasma, used a mobile phase containing hexanesulfonic acid and was successfully applied to pharmacokinetic studies. researchgate.net
Environmental and Food Matrix Analysis
The versatility of hexanesulfonic acid as an ion-pairing reagent makes it invaluable for the analysis of complex matrices such as food and environmental samples. chemimpex.com It enhances the retention and separation of polar and ionic compounds in reversed-phase liquid chromatography. chemimpex.com
A significant application of hexanesulfonic acid is in the detection of melamine in food products, particularly in milk and milk-based items. researchgate.netresearchgate.net Melamine, a nitrogen-rich industrial chemical, has been illicitly added to food products to inflate their apparent protein content. researchgate.neteurofins.com Due to its basic nature, melamine is protonated in acidic conditions, existing as a cation. researchgate.net
Ion-pair reversed-phase high-performance liquid chromatography (HPLC) methods have been developed using hexanesulfonic acid as a counter-ion. researchgate.net In this technique, the anionic sulfonate group of hexanesulfonic acid forms an ion pair with the cationic melamine. This neutralizes the charge of the melamine, allowing it to be retained and separated on a non-polar stationary phase, such as a C18 column. researchgate.netebrary.net
A typical mobile phase for this analysis consists of a buffered solution of sodium 1-hexanesulfonate. researchgate.net For instance, a mobile phase of 0.01 M this compound sodium salt in 50 mM sodium dihydrogen phosphate can be used with a C18 column for the separation of melamine. researchgate.net This method has demonstrated good linearity, high recovery rates, and low limits of detection (LOD) and quantification (LOQ), making it a reliable approach for quality control in the food industry. researchgate.net
Table 1: HPLC Method Parameters for Melamine Detection in Food
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | Ion-Pair Reversed-Phase HPLC | researchgate.net |
| Column | C18 (4.6 id x 250 mm, 5 µm) | researchgate.net |
| Mobile Phase | 0.01 M this compound sodium salt in 50 mM NaH2PO4 | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 215 nm | researchgate.net |
| LOD | 0.16 µg/mL | researchgate.net |
| LOQ | 0.53 µg/mL | researchgate.net |
| Recovery | 97.8-100.7% | researchgate.net |
This table presents a summary of the HPLC method parameters for the detection of melamine in food products using hexanesulfonic acid as an ion-pairing reagent.
Hexanesulfonic acid is also employed in the analysis of various pollutants in environmental samples, such as water. chemimpex.comnih.gov Its role as an ion-pairing agent is crucial for the separation of ionic and polar pollutants that are otherwise difficult to analyze using conventional reversed-phase chromatography. chemimpex.comtechnologynetworks.com
One notable application is in the analysis of per- and polyfluoroalkyl substances (PFAS), a group of persistent organic pollutants. jeaht.orgpops.int Perfluorohexanesulfonic acid (PFHxS), a related compound, is a subject of environmental monitoring. nih.govjeaht.orgpops.int While not directly used for PFHxS analysis, the principles of ion-pair chromatography with reagents like hexanesulfonic acid are fundamental to the methods developed for such anionic pollutants.
Furthermore, hexanesulfonic acid has been used in methods for the determination of herbicides like diquat (B7796111) and paraquat (B189505) in drinking water. edgeanalytical.com In these methods, it is a component of the mobile phase in ion-pair HPLC, facilitating the separation of these cationic herbicides on a C8 column. edgeanalytical.com
Table 2: Application of Hexanesulfonic Acid in Environmental Analysis
| Analyte | Matrix | Analytical Technique | Role of Hexanesulfonic Acid | Reference |
|---|---|---|---|---|
| Diquat and Paraquat | Drinking Water | Ion-Pair HPLC | Component of the mobile phase | edgeanalytical.com |
This table illustrates the use of hexanesulfonic acid in the analysis of environmental pollutants.
Biochemical Research Applications (e.g., Protein Interactions, Enzyme Activities, Peptide Analysis)
In the realm of biochemical research, hexanesulfonic acid serves as a valuable tool for studying biomolecules. chemimpex.comontosight.ai Its application in ion-pair chromatography is particularly beneficial for the analysis of peptides and proteins. nih.govdawnscientific.comthermofisher.com
The addition of hexanesulfonic acid to the mobile phase in reversed-phase HPLC allows for the successful analysis of various peptides and proteins, including insulin (B600854) and glucagon. nih.gov It functions as a hydrophobic ion-pairing reagent, enhancing the retention and resolution of these biomolecules on the chromatographic column. nih.gov
Furthermore, hexanesulfonic acid is utilized in studies of protein-protein interactions and enzyme activities. chemimpex.comontosight.aiauburn.eduuga.edu By facilitating the separation of proteins and peptides, it aids in understanding their structure, function, and interactions within biological systems. ontosight.ai The ability to achieve high-resolution separations is crucial for elucidating complex biochemical pathways and identifying potential therapeutic targets. chemimpex.com
Other Advanced Separation Techniques Utilizing Hexanesulfonic Acid
Beyond its use in standard ion-pair chromatography, hexanesulfonic acid is integral to other advanced separation techniques that rely on the principles of ion pairing.
Considerations for Ion-Pair Chromatography with Different Column Chemistries (e.g., C8, C18)
The choice of column chemistry, primarily the length of the alkyl chain bonded to the silica support (e.g., C8 or C18), significantly influences the separation in ion-pair chromatography with hexanesulfonic acid. ebrary.netfarmaciajournal.com
C18 Columns: These columns have a longer alkyl chain (18 carbon atoms) and are more hydrophobic than C8 columns. ebrary.net This increased hydrophobicity leads to stronger retention of the ion-pair complex formed between hexanesulfonic acid and the analyte. farmaciajournal.com C18 columns are often used for the analysis of compounds that require greater retention for adequate separation, such as in the detection of melamine. researchgate.net
C8 Columns: With a shorter alkyl chain (8 carbon atoms), C8 columns are less hydrophobic. ebrary.netfarmaciajournal.com This can be advantageous when analyzing compounds that are too strongly retained on a C18 column, leading to excessively long analysis times. farmaciajournal.com For instance, in the analysis of certain aromatic amines, hexanesulfonic acid was preferred over other alkyl sulfonates on a C18 column for better resolution, but the general principle of adjusting retention applies to the choice between C18 and C8. tandfonline.com In some cases, switching from a C18 to a C8 column is necessary to achieve elution of the analyte. farmaciajournal.com
The selection between a C8 and a C18 column is a critical method development parameter. The goal is to achieve a balance between sufficient retention for resolution and a reasonable analysis time. The hydrophobicity of the analyte, the concentration of the ion-pairing reagent, and the composition of the mobile phase all interact with the column chemistry to determine the final separation. ebrary.netresearchgate.net
Table 3: Comparison of C8 and C18 Columns in Ion-Pair Chromatography
| Column Type | Alkyl Chain Length | Hydrophobicity | Typical Application with Hexanesulfonic Acid | Reference |
|---|---|---|---|---|
| C18 | 18 carbons | High | Analytes requiring strong retention (e.g., melamine) | researchgate.netebrary.net |
| C8 | 8 carbons | Moderate | Analytes with excessive retention on C18 | ebrary.netfarmaciajournal.com |
This table provides a comparative overview of C8 and C18 columns for use in ion-pair chromatography with hexanesulfonic acid.
Catalytic Applications and Organic Synthesis Pathways Involving Hexanesulfonic Acid
Promotion of Multicomponent Organic Reactions
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates the structural features of each starting material. mdpi.com These reactions are prized in organic synthesis for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.comhaihangchem.com
A notable application of hexanesulfonic acid is in the synthesis of amidoalkyl naphthols. Specifically, the sodium salt of 1-hexanesulfonic acid has been employed as an efficient and inexpensive solid catalyst for the one-pot, three-component synthesis of these compounds. mahendrapublications.com This reaction typically involves the condensation of a β-naphthol, an aldehyde, and an amide (or acetonitrile) under solvent-free conditions, often enhanced by microwave irradiation. mahendrapublications.comgoogle.com
The use of this compound sodium salt as a catalyst offers several advantages, including clean conversion, high selectivity, and a straightforward workup process, making the protocol practical and economically attractive. mahendrapublications.com Amidoalkyl naphthols are valuable intermediates as they can be converted to 1-aminoalkyl-2-naphthol derivatives, which have shown potential as hypotensive and bradycardiac agents. mahendrapublications.comchemluyue.com
Research has demonstrated the effectiveness of this catalytic system with a variety of aromatic aldehydes. The reaction proceeds efficiently under microwave irradiation, leading to high yields in short reaction times.
Table 1: Synthesis of Amidoalkyl Naphthols Using this compound Sodium Salt Catalyst under Microwave Irradiation
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | N-[Phenyl(2-hydroxy-1-naphthyl)methyl]acetamide | 3.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | N-[(4-Chlorophenyl)(2-hydroxy-1-naphthyl)methyl]acetamide | 3.0 | 94 |
| 3 | 4-Methylbenzaldehyde | N-[(4-Methylphenyl)(2-hydroxy-1-naphthyl)methyl]acetamide | 4.0 | 90 |
| 4 | 4-Methoxybenzaldehyde | N-[(4-Methoxyphenyl)(2-hydroxy-1-naphthyl)methyl]acetamide | 4.5 | 89 |
| 5 | 3-Nitrobenzaldehyde | N-[(3-Nitrophenyl)(2-hydroxy-1-naphthyl)methyl]acetamide | 3.0 | 95 |
| 6 | 4-Nitrobenzaldehyde | N-[(4-Nitrophenyl)(2-hydroxy-1-naphthyl)methyl]acetamide | 2.5 | 96 |
This table is generated based on findings reported in the synthesis of amidoalkyl naphthols. mahendrapublications.com
Role in Surfactant Synthesis and Formulation
Hexanesulfonic acid and its corresponding salts, such as sodium hexanesulfonate, are classified as anionic surfactants. sarex.comleelinework.com Their molecular structure is amphiphilic, consisting of a six-carbon hydrophobic alkyl chain (hexyl group) and a hydrophilic sulfonate head group (-SO3H or -SO3Na). sarex.com This dual nature allows them to reduce the surface tension of water and enhance the solubility of other substances. sarex.com
Due to these properties, sodium hexanesulfonate is valuable in various formulations. sarex.comsiliconeoil.net It is used in detergents, and its ability to act as an ion-pairing reagent makes it useful in analytical techniques like high-performance liquid chromatography (HPLC) for improving the separation of ionic compounds. siliconeoil.net The excellent water solubility and low toxicity of sodium hexanesulfonate further support its application in diverse industrial and laboratory settings. sarex.com
Application in Polymer and Material Science (e.g., Anti-static Polyester (B1180765) Fibres)
In the realm of material science, hexanesulfonic acid derivatives are used in the production of functional polymers. A key application is as an intermediate or direct agent for creating anti-static polyester fibers. mahendrapublications.comsiliconeoil.net Synthetic fibers like polyester are hydrophobic and prone to accumulating static electricity, which can cause dust attraction and discomfort. ampacet.com
Alkyl sulfonates, the class of compounds to which hexanesulfonic acid belongs, function as anionic antistatic agents. leelinework.comgoogle.com They can be applied as a finish to the textile surface. google.com The mechanism relies on their surfactant nature; the hydrophilic sulfonate groups orient towards the air and attract atmospheric moisture. This forms a microscopic, conductive layer of water on the fiber's surface, which allows static charges to dissipate safely, preventing their accumulation. google.com
Specifically, sodium 1-hexanesulfonate has been identified as an intermediate used in the preparation of antistatic polyester fibers. mahendrapublications.com Patents have described the incorporation of metal salts of alkyl sulfonic acids into polyester to impart durable antistatic properties. This internal modification ensures that the antistatic effect is maintained throughout the life of the fiber.
Environmental Disposition and Ecotoxicological Research Pertinent to Alkyl Sulfonates
Biodegradation and Environmental Transformation of Alkyl Sulfonates
Alkyl sulfonates, a class of anionic surfactants, undergo significant biodegradation in the environment, primarily under aerobic conditions. The degradation process for related compounds, such as linear alkylbenzene sulfonates (LAS), is well-documented and serves as a model for understanding the environmental fate of hexanesulfonic acid.The primary mechanism of biodegradation involves the breakdown of the alkyl chain through oxidative processes. Microorganisms utilize enzymes to initiate degradation, typically starting at the end of the alkyl chain (ω-oxidation) and proceeding through β-oxidation, which sequentially shortens the chain. Alpha-oxidation (α-oxidation) can also occur. Following the shortening of the alkyl chain, the process of desulfonation removes the sulfonate group, ultimately leading to the complete mineralization of the molecule into carbon dioxide, water, and sulfate.
This biodegradation is highly effective in environments with ample oxygen, such as activated sludge in wastewater treatment plants, where removal rates for LAS can exceed 99%. However, under anaerobic (oxygen-poor) conditions, such as in some sediments and sludges, the degradation process is considerably slower, which can lead to temporary accumulation.
Ecotoxicological Classification and Considerations for Hexanesulfonic Acid Sodium Salt
Hexanesulfonic acid sodium salt is classified based on its potential to cause irritation. According to Regulation (EC) No 1272/2008, it is categorized as causing skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2). It is also classified for specific target organ toxicity for a single exposure, specifically for respiratory tract irritation (STOT SE 3).
Despite these classifications related to direct contact, the available data suggest a different profile regarding broader environmental hazards. Based on current information, the substance does not meet the criteria for classification as hazardous to the aquatic environment. Furthermore, assessments indicate it is not considered a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance.
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Aquatic Environment Hazard | Not Classified | Based on available data, the classification criteria are not met |
Comparative Studies with Perfluorinated Analogs in Environmental Research
In stark contrast to the biodegradable nature of hexanesulfonic acid, its perfluorinated analog, perfluorohexanesulfonic acid (PFHxS), exhibits extreme persistence and a distinct environmental profile.Persistence and Bioaccumulation Potential of Perfluorohexanesulfonic Acid (PFHxS)
PFHxS is exceptionally persistent in the environment. cswab.orgipen.org The carbon-fluorine (C-F) bonds that define its structure are incredibly strong, making the molecule highly resistant to chemical, thermal, and biological degradation. cswab.org Consequently, PFHxS does not readily break down under natural environmental conditions. cswab.orghealth.state.mn.usThis persistence is coupled with a significant potential for bioaccumulation. oaepublish.com Unlike many pollutants that accumulate in fatty tissues, PFHxS binds to proteins in the blood and liver. pfaswaterexperts.orgpops.int This leads to very long elimination half-lives in humans, estimated to be between 5.3 and 35 years. cswab.org While traditional bioconcentration factors (BCF) may be less descriptive for PFHxS, studies have shown that it biomagnifies in food webs, with biomagnification factors (BMFs) greater than 1 being recorded in various organisms, including those in Arctic food chains. cswab.org
Wetland Removal Mechanisms for Perfluorinated Compounds
Constructed wetlands are being investigated as a nature-based solution for managing water contaminated with perfluorinated compounds like PFHxS. cranfield.ac.uk The primary removal mechanisms in these systems are not based on degradation, but rather on physical and biological sequestration.
Key processes include:
Adsorption: PFAS can adsorb to the substrate material (e.g., gravel, sand) within the wetland. nih.govacs.org This is considered a primary pathway for initial removal. nih.gov
Plant Uptake (Phytoremediation): Wetland plants can absorb PFAS from the water through their root systems. nih.govtandfonline.com The compounds can then be stored (sequestered) within the plant tissues. The effectiveness of uptake can depend on the specific plant species and the chain length of the PFAS compound. nih.gov
Biofilm Accumulation: Biofilms that develop on plant roots and substrate surfaces can accumulate PFAS, further retaining them within the wetland system. tandfonline.com
While these mechanisms can effectively remove PFAS from the water column, they represent a transfer of the contaminant from one environmental compartment (water) to another (sediment, plants) rather than its destruction. tandfonline.com Research indicates that constructed floating wetlands (CFWs) show promise, with median removal performances for PFAS being observed in various wetland designs. cranfield.ac.uklandscapeperformance.org
Long-Range Transport and Global Distribution of Perfluorinated Sulfonates
The high persistence and mobility of perfluorinated sulfonates like PFHxS facilitate their long-range transport and lead to a ubiquitous global distribution. cswab.orgnih.gov These compounds have been detected in environmental samples from all continents, including remote regions like the Arctic and Antarctica, far from any direct production or use. meti.go.jpnih.govbohrium.com
The primary mechanisms for this long-range transport are believed to be:
Ocean Currents: The high water solubility of PFHxS allows it to travel vast distances in marine environments. ipen.orgipen.orgresearchgate.net
Atmospheric Transport: While PFHxS itself is not highly volatile, more volatile precursor compounds can be transported through the atmosphere. diva-portal.org These precursors can then degrade into persistent PFHxS, which is subsequently deposited onto soil and into water bodies through precipitation. diva-portal.org
Computational Chemistry Investigations of Sulfonic Acid Structures and Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are first-principles methods used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and inherent properties. ornl.gov These calculations are fundamental to understanding the intrinsic reactivity and characteristics of molecules like hexanesulfonic acid.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. acs.org For sulfonic acids, DFT calculations can elucidate key properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and bond parameters. nih.gov For instance, calculations on sulfonic acid-functionalized ionic liquids have shown that the distribution of anions is highly concentrated around the sulfonic acid group, particularly the acidic proton, indicating strong electrostatic interactions. acs.org These methods can precisely predict structural parameters; for example, calculations on a carbon-nitrogen compound showed excellent agreement between different DFT functionals for bond lengths. nih.gov The electronic energy, enthalpy, and Gibbs free energy of molecules can also be determined, providing a basis for understanding their thermodynamic stability. researchgate.net While specific extensive studies on hexanesulfonic acid are not broadly published, the principles are directly transferable.
Table 1: Molecular Properties of Sulfonic Acids from Quantum Chemical Calculations
| Calculated Property | Significance for Hexanesulfonic Acid | Computational Method Example |
|---|---|---|
| Partial Atomic Charges | Determines sites for electrostatic interactions and reactivity (e.g., the acidity of the sulfonic proton). researchgate.net | Mulliken Population Analysis, NBO Analysis nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net | DFT, Hartree-Fock researchgate.net |
| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities and susceptibility to nucleophilic/electrophilic attack. | DFT, MP2 nih.gov |
| Bond Lengths & Angles | Defines the equilibrium geometry of the molecule. nih.gov | Geometry Optimization using DFT (e.g., B3LYP, ωB97X-D) acs.orgnih.gov |
| Vibrational Frequencies | Predicts infrared and Raman spectra, confirming structural assignments and calculating zero-point vibrational energy. acs.org | Frequency calculations at the same level as geometry optimization. acs.org |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis
While quantum chemistry is ideal for studying the intrinsic properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics and a defined force field, providing a dynamic picture of intermolecular interactions and conformational changes. researchgate.netrsc.org
For hexanesulfonic acid, which is often used in aqueous or mixed-solvent mobile phases for chromatography, MD simulations can reveal crucial details about its behavior. cu.edu.eg These simulations can map the solvation shell around the hexanesulfonate anion, showing the preferred orientation of solvent molecules like water or acetonitrile. nih.gov Studies on similar sulfonic acid compounds show that anions in a solution tend to cluster around the sulfonic acid head group due to strong interactions. acs.org The flexibility of the hexyl chain can also be analyzed, determining its conformational preferences (e.g., extended vs. folded) in different solvent environments. This is critical for understanding its role as an ion-pairing agent, where its nonpolar tail interacts with the stationary phase in chromatography. researchgate.net Mixed-solvent MD simulations are particularly powerful for identifying interaction hotspots on a molecule's surface. mdpi.comnih.gov
Table 2: Parameters Investigated by Molecular Dynamics Simulations for Hexanesulfonic Acid
| Simulation Parameter | Information Gained | Relevance to Hexanesulfonic Acid |
|---|---|---|
| Radial Distribution Function (RDF) | Describes the probability of finding one molecule at a certain distance from another. acs.org | Characterizes the structure of the solvent around the sulfonate head group and the alkyl chain. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to solvent molecules. | Quantifies the exposure of hydrophobic (alkyl chain) and hydrophilic (sulfonate) regions. |
| Dihedral Angle Analysis | Tracks the rotation around chemical bonds over time. | Reveals the conformational flexibility and preferred shapes of the hexyl chain. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Elucidates interactions between the sulfonate group and protic solvents like water or methanol. |
| Interaction Energy Calculations | Calculates the non-bonded interaction energies (van der Waals, electrostatic) between solute and solvent. researchgate.net | Quantifies the strength of solvation and interactions with other components in a mixture. |
Predictive Modeling of Chromatographic Behavior and Interactions with Stationary Phases
Hexanesulfonic acid is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). cu.edu.egsciendo.com It is added to the mobile phase to form neutral ion pairs with charged analytes, thereby increasing their retention on the nonpolar stationary phase. sciendo.comfujifilm.com Computational modeling has become an essential tool for understanding and predicting this chromatographic behavior, reducing the need for extensive trial-and-error experiments. frontiersin.org
Predictive models can be either mechanistic, based on the physical theories of chromatography, or data-driven, using machine learning algorithms like artificial neural networks. frontiersin.orgnih.gov These models can predict the retention time of analytes under varying conditions (e.g., mobile phase composition, pH). cu.edu.egnih.gov For protein separations, linear retention models have been successfully used to predict retention times with different organic modifiers when an anionic counterion like hexanesulfonic acid is present. sciendo.com In one study, a model for predicting protein retention times achieved a correlation coefficient of 0.998 between predicted and experimental values. sciendo.com Molecular docking, a computational technique, can also be used to simulate the interaction of the hexanesulfonate-analyte ion pair with the stationary phase surface (e.g., C8 or C18), providing insights into the binding mechanism at a molecular level. researchgate.net
Table 3: Factors in Chromatographic Modeling of Systems Containing Hexanesulfonic Acid
| Modeled Parameter | Influencing Factors | Modeling Approach |
|---|---|---|
| Analyte Retention Time | Mobile phase composition (acetonitrile/water ratio), hexanesulfonic acid concentration, temperature, pH. cu.edu.egsciendo.com | Mechanistic models, Quantitative Structure-Retention Relationships (QSRR), Machine Learning (e.g., ANNs). frontiersin.orgnih.gov |
| Ion-Pair Formation | pKa of analyte and hexanesulfonic acid, dielectric constant of the mobile phase. | Thermodynamic calculations, MD simulations. |
| Interaction with Stationary Phase | Hydrophobicity of the alkyl chain, nature of the stationary phase (e.g., C8, C18). cu.edu.eg | Molecular Docking, MD simulations. researchgate.net |
| Peak Shape and Resolution | Flow rate, gradient profile. cu.edu.eg | Simulation software based on chromatographic theory. |
Development of Computational Tools for Sulfonic Acid Systems
The investigation of sulfonic acids like hexanesulfonic acid relies on a suite of sophisticated computational tools. nih.gov The continuous development of new algorithms, force fields, and software enhances the accuracy and scope of these theoretical studies. rsc.org
For quantum chemical calculations, software packages like Gaussian are frequently used. acs.org To handle large systems and complex chemical environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been developed. rsc.org These methods treat a small, reactive part of the system (like the sulfonic acid headgroup during a reaction) with high-level QM, while the rest of the system (solvent, protein) is treated with more efficient MM force fields. rsc.org For molecular dynamics, force fields like the General Amber Force Field (GAFF) have been parameterized for a wide range of organic molecules, enabling the simulation of systems containing sulfonic acids. acs.org Furthermore, the rise of machine learning has led to new tools for analyzing the vast amounts of data generated by MD simulations and for building highly accurate predictive models from experimental data. nih.gov
Table 4: Computational Tools and Their Applications for Sulfonic Acid Research
| Tool/Method | Application | Example Software/Approach |
|---|---|---|
| Quantum Chemistry Software | Electronic structure, geometry optimization, vibrational analysis, reaction mechanisms. acs.orgrsc.org | Gaussian, Q-Chem, ORCA |
| Molecular Dynamics Engines | Simulation of conformational dynamics, solvent interactions, and thermodynamic properties. mdpi.com | GROMACS, AMBER, NAMD |
| Force Fields | Defines the potential energy function for MM and MD simulations. rsc.org | GAFF, OPLS, CHARMM |
| QM/MM Methods | Studying chemical reactions or electronic properties in a large molecular environment. rsc.org | Interfaces between QM and MM software (e.g., Gaussian+AMBER). |
| Machine Learning/Data Analysis | Building predictive models (e.g., for retention time), analyzing simulation trajectories, identifying important structural features. frontiersin.orgnih.gov | Scikit-learn, TensorFlow, PyTorch |
| Chromatography Modeling Software | Simulating and optimizing chromatographic separations. | Commercial software (e.g., DryLab), custom-built models. |
Q & A
Q. How is hexanesulfonic acid (HSA) utilized as an ion-pairing reagent in reversed-phase HPLC, and what factors influence its separation efficiency?
Methodological Answer: HSA is commonly employed as a cationic ion-pairing reagent in HPLC to retain and separate ionized analytes (e.g., inorganic cations, pharmaceuticals). Its sulfonic acid group interacts with positively charged analytes, while the hydrophobic hexyl chain binds to the C18 stationary phase. Key factors affecting separation include:
- pH : Adjusting mobile phase pH modulates analyte ionization and interaction strength with HSA .
- Concentration : Higher HSA concentrations enhance retention but may reduce resolution due to increased ionic strength .
- Column type : C8 or C18 columns are preferred for balancing hydrophobicity and analyte selectivity . Example: In antiretroviral drug analysis, HSA (5–10 mM) in phosphate buffer (pH 2.5–3.0) improved peak symmetry and retention .
Q. What experimental approaches are used to determine the relative acid strength of hexanesulfonic acid compared to other alkylsulfonic acids?
Methodological Answer: Acid strength is evaluated via:
- pKa measurements : Conduct potentiometric titrations in aqueous or non-aqueous solvents to compare dissociation constants. Sulfonic acids like HSA typically exhibit pKa < 1 due to strong electron-withdrawing effects .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and stabilization of the conjugate base. For example, branching (e.g., 3-methylbutanesulfonic acid) may reduce acidity compared to linear HSA .
- Synthetic reactivity : Competitive reactions (e.g., esterification rates) under controlled conditions provide indirect comparisons .
Advanced Research Questions
Q. How do reaction conditions influence the isomeric distribution of hexanesulfonic acid derivatives during photochemical sulfoxidation of n-hexane?
Methodological Answer: The photochemical sulfoxidation of n-hexane with SO₂/SO₃ generates isomeric hexanesulfonic acids. Key variables include:
- Temperature : Higher temperatures (e.g., 40°C vs. 25°C) reduce selectivity for tertiary C-H bonds, favoring secondary C2-H sulfonation .
- SO₂/O₂ ratio : Excess SO₂ promotes sulfonic acid formation over sulfones, altering isomer ratios. A 2:1 SO₂:O₂ ratio optimized C3-H selectivity (reactivity ratio C1:C2:C3 = 1:1.3:6.2) .
- Chromatographic analysis : Gas chromatography with polar columns (e.g., PEG-20M) resolves isomers for quantification .
Q. What methodological considerations are critical when developing an HPLC method using hexanesulfonic acid for trace analysis of selenium species in environmental samples?
Methodological Answer: Key steps include:
- Mobile phase optimization : Use 5–10 mM HSA in acetate buffer (pH 4.5) to pair with selenite (SeO₃²⁻) and selenate (SeO₄²⁻). Adding 2% methanol enhances peak sharpness .
- Column selection : A C8 column (e.g., Zorbax SB-C8) provides better resolution for Se species than C18 due to moderate hydrophobicity .
- Detection limits : Coupling with ICP-MS improves sensitivity (detection limits < 0.1 µg/L) but requires post-column stabilization to avoid HSA-induced signal suppression .
Q. How can the stability of hexanesulfonic acid in mobile phases be optimized for long-term chromatographic reproducibility?
Methodological Answer:
- pH control : Maintain pH 2.0–3.0 using trifluoroacetic acid (TFA) to prevent HSA degradation. Example: A mobile phase of 50 mM HSA + 0.1% TFA showed no decomposition over 72 hours .
- Storage conditions : Prepare mobile phases daily or store at 4°C under nitrogen to minimize oxidation.
- Purity verification : Regular LC-MS checks detect sulfonic acid degradation products (e.g., hexanol or sulfate ions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
